molecular formula C8H16O2 B587248 (S)-3-Methylheptanoic Acid-d3 CAS No. 1329647-33-7

(S)-3-Methylheptanoic Acid-d3

Katalognummer: B587248
CAS-Nummer: 1329647-33-7
Molekulargewicht: 147.232
InChI-Schlüssel: DVESMWJFKVAFSP-HMQROFFESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Methylheptanoic Acid-d3 is a deuterated analog of (S)-3-Methylheptanoic Acid, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Methylheptanoic Acid-d3 typically involves the deuteration of (S)-3-Methylheptanoic Acid. One common method is the catalytic hydrogenation of the corresponding unsaturated precursor in the presence of deuterium gas. The reaction conditions often include:

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Deuterated solvents such as deuterated methanol or deuterated chloroform

    Temperature: Room temperature to moderate heating

    Pressure: Elevated pressure of deuterium gas

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Continuous flow hydrogenation: Using a packed bed reactor with Pd/C catalyst

    Deuterium gas supply: Ensuring a constant and controlled flow of deuterium gas

    Automated monitoring: Real-time monitoring of reaction parameters to optimize yield and purity

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-Methylheptanoic Acid-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide

    Reduction: Reduction to the corresponding alcohol using reducing agents like lithium aluminum hydride

    Substitution: Halogenation or esterification reactions using halogenating agents or alcohols in the presence of acid catalysts

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Thionyl chloride for halogenation, sulfuric acid for esterification

Major Products Formed

    Oxidation: Formation of (S)-3-Methylheptanone-d3 or (S)-3-Methylheptanal-d3

    Reduction: Formation of (S)-3-Methylheptanol-d3

    Substitution: Formation of (S)-3-Methylheptanoyl chloride-d3 or (S)-3-Methylheptanoate-d3

Wissenschaftliche Forschungsanwendungen

(S)-3-Methylheptanoic Acid-d3 is used in various scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms

    Biology: In metabolic studies to track the incorporation and transformation of fatty acids in biological systems

    Medicine: In pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs

    Industry: As a reference standard in analytical chemistry for the calibration of mass spectrometers and other analytical instruments

Wirkmechanismus

The mechanism of action of (S)-3-Methylheptanoic Acid-d3 involves its incorporation into metabolic pathways where it can replace the non-deuterated analog. The presence of deuterium atoms can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into reaction mechanisms and enzyme function. The molecular targets and pathways involved include fatty acid metabolism and enzymatic oxidation-reduction reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-3-Methylheptanoic Acid: The non-deuterated analog

    ®-3-Methylheptanoic Acid-d3: The enantiomeric form with deuterium

    (S)-3-Methylheptanol-d3: The reduced form with deuterium

Uniqueness

(S)-3-Methylheptanoic Acid-d3 is unique due to its isotopic labeling, which provides distinct advantages in analytical and synthetic applications. The deuterium atoms enhance the stability and alter the reaction kinetics, making it a valuable tool in scientific research.

Eigenschaften

CAS-Nummer

1329647-33-7

Molekularformel

C8H16O2

Molekulargewicht

147.232

IUPAC-Name

(3S)-3-(trideuteriomethyl)heptanoic acid

InChI

InChI=1S/C8H16O2/c1-3-4-5-7(2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m0/s1/i2D3

InChI-Schlüssel

DVESMWJFKVAFSP-HMQROFFESA-N

SMILES

CCCCC(C)CC(=O)O

Synonyme

(S)-(-)-3-Methylheptanoic Acid-d3;  (S)-3-Methyl-heptanoic Acid-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.